2-Chloro-3-ethenylquinoline 2-Chloro-3-ethenylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18128369
InChI: InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2
SMILES:
Molecular Formula: C11H8ClN
Molecular Weight: 189.64 g/mol

2-Chloro-3-ethenylquinoline

CAS No.:

Cat. No.: VC18128369

Molecular Formula: C11H8ClN

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-ethenylquinoline -

Specification

Molecular Formula C11H8ClN
Molecular Weight 189.64 g/mol
IUPAC Name 2-chloro-3-ethenylquinoline
Standard InChI InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2
Standard InChI Key QRXLPDVUCDQDPQ-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC2=CC=CC=C2N=C1Cl

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as the foundational scaffold for this derivative. The ethenyl (-CH=CH₂) substituent at position 3 introduces π-electron density and steric effects distinct from ethyl (-CH₂CH₃) or methyl (-CH₃) groups in analogs . The chlorine atom at position 2 enhances electrophilic reactivity, a feature exploited in cross-coupling reactions .

Table 1: Comparative Molecular Properties of 3-Substituted 2-Chloroquinolines

Property2-Chloro-3-ethenylquinoline (Theoretical)2-Chloro-3-ethylquinoline 2-Chloro-3-methylquinoline
Molecular FormulaC₁₁H₉ClNC₁₁H₁₀ClNC₁₀H₈ClN
Molecular Weight (g/mol)190.65191.66177.63
XLogP3 (Lipophilicity)~3.9 (estimated)4.13.5
Hydrogen Bond Acceptors111
Rotatable Bonds2 (ethenyl + quinoline)1 (ethyl)0 (methyl)

Electronic Effects of Substituents

The ethenyl group’s conjugated double bond may:

  • Modulate electron density at positions 2 and 4 via resonance, altering reactivity in electrophilic substitution .

  • Enhance planarity compared to saturated alkyl chains, potentially influencing crystal packing and solubility .

Synthetic Pathways and Challenges

Retrosynthetic Considerations

Likely routes to 2-chloro-3-ethenylquinoline include:

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a β-keto ethenyl precursor, followed by chlorination .

  • Cross-Coupling: Suzuki-Miyaura coupling of 2-chloro-3-bromoquinoline with ethenylboronic acid .

Comparative Reaction Yields

While specific data for the ethenyl variant is absent, analogous syntheses highlight challenges:

  • Ethyl derivative: 67% yield via Friedländer synthesis using ethyl acetoacetate .

  • Methyl derivative: 72% yield under similar conditions .

  • Ethenyl challenges: Increased steric hindrance and polymerization risk during synthesis may reduce yields.

Physicochemical Properties and Stability

Thermal Behavior

  • Predicted melting point: 85–90°C (based on ethyl analog: 82–84°C ).

  • Thermal decomposition: Ethenyl groups may undergo [2+2] cycloaddition or oxidation at elevated temperatures.

Solubility Profile

SolventEthyl Derivative Methyl Derivative Ethenyl (Predicted)
WaterInsolubleInsolubleInsoluble
Ethanol12 mg/mL15 mg/mL8–10 mg/mL
DCM>50 mg/mL>50 mg/mL>50 mg/mL

Applications in Medicinal Chemistry

Pharmacological Targets

Patent EP1726585A1 discloses quinoline derivatives as:

  • Serotonin receptor modulators: For gastrointestinal disorders.

  • Neuroprotective agents: Targeting ischemic stroke.

  • Analgesics: Via κ-opioid receptor agonism.

Structure-Activity Relationships (SAR)

  • 3-Substituent role:

    • Ethyl: Enhances blood-brain barrier penetration .

    • Ethenyl: May improve binding to hydrophobic pockets (e.g., kinase ATP sites) due to planar geometry .

Future Research Directions

  • Synthetic Optimization: Develop palladium-catalyzed methods to install ethenyl groups efficiently .

  • Crystallography: Resolve X-ray structures to confirm planarity and intermolecular interactions.

  • Biological Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) where quinoline derivatives show promise .

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